An In-depth Technical Guide to C11-PEG6-alcohol
An In-depth Technical Guide to C11-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
C11-PEG6-alcohol, systematically named 3,6,9,12,15-Pentaoxahexacosan-1-ol, is a bifunctional molecule featuring a hydrophobic 11-carbon alkyl chain (C11) and a hydrophilic hexaethylene glycol (PEG6) chain that terminates with a primary alcohol (-OH) functional group.[1][2] This amphiphilic structure makes it a valuable non-ionic surfactant and a versatile linker in various scientific and biomedical applications. The aliphatic chain provides a hydrophobic anchor for integration into lipid bilayers or for adsorption onto non-polar surfaces, while the flexible, water-soluble PEG6 chain enhances biocompatibility and reduces non-specific protein adsorption.[3] The terminal hydroxyl group serves as a reactive site for further chemical modification and bioconjugation.[4][]
Core Properties and Data
The unique characteristics of C11-PEG6-alcohol stem from its dual-nature structure. The long alkyl chain facilitates self-assembly and surface anchoring, whereas the PEG component imparts hydrophilicity and steric stabilization.
A summary of the key quantitative data for C11-PEG6-alcohol is presented below. These properties are crucial for designing experiments, predicting behavior in various solvents, and understanding its interaction with biological systems.
| Property | Value | Reference / Note |
| IUPAC Name | 2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [] |
| Synonyms | 3,6,9,12,15-Pentaoxahexacosan-1-ol, C11-PEG6-OH | [1][2][] |
| CAS Number | 92691-26-4 | [1][2][][6] |
| Molecular Formula | C21H44O6 | [1][][7] |
| Molecular Weight | 392.57 g/mol (often cited as 392.6 g/mol ) | [][6][7] |
| Appearance | Varies (typically a liquid or waxy solid) | General knowledge based on similar PEGylated lipids. |
| Solubility | Soluble in DMSO, DCM, DMF | [2] The PEG chain enhances solubility in aqueous media.[1][4][] |
| Storage Conditions | -20°C | [2][][6] |
| Purity | ≥95% (typical for commercial products) | [3][] |
Experimental Protocols and Applications
C11-PEG6-alcohol is a key component in surface modification, drug delivery systems, and bioconjugation. Its terminal hydroxyl group allows for the attachment of various molecules, such as targeting ligands, drugs, or fluorescent probes.[8]
This protocol describes the use of a thiol-derivatized C11-PEG6 molecule to form a protein-resistant SAM on a gold substrate. The terminal alcohol can then be activated for subsequent covalent immobilization of a biomolecule (e.g., an antibody).
Objective: To create a biocompatible, functionalized surface for biosensor or biomaterial applications.
Methodology:
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Thiol Derivatization (if starting with C11-PEG6-alcohol):
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Convert the terminal hydroxyl group of C11-PEG6-alcohol to a thiol (-SH) group using a suitable reaction, such as a Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by converting the alcohol to a tosylate followed by substitution with potassium thioacetate. This creates C11-PEG6-thiol, the active molecule for gold surface binding.
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Substrate Preparation:
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Use a gold-coated substrate (e.g., glass slide or silicon wafer).
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Clean the substrate by sonicating in acetone, then ethanol, and finally deionized water (15 minutes each).
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Dry the substrate under a stream of nitrogen gas.
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Treat with UV-Ozone for 20 minutes to remove organic contaminants and create a hydrophilic, clean gold surface.
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-
SAM Formation:
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Prepare a 1 mM solution of C11-PEG6-thiol in absolute ethanol.
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Immerse the clean, dry gold substrate into the thiol solution.
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Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
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After incubation, remove the substrate and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
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Dry the SAM-coated substrate under a stream of nitrogen.
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Activation of Terminal Hydroxyl Groups (if using underivatized C11-PEG6-alcohol in a mixed monolayer):
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To immobilize a protein, the terminal -OH groups on the SAM can be activated. For example, activate with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine in an anhydrous solvent (e.g., acetonitrile) to form an NHS-ester activated surface.
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Rinse the activated surface with the anhydrous solvent and dry under nitrogen.
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-
Biomolecule Immobilization:
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Immediately apply a solution of the desired biomolecule (e.g., 100 µg/mL antibody in phosphate-buffered saline, pH 7.4) to the activated surface.
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Incubate for 2-4 hours at room temperature in a humid chamber.
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Rinse with buffer to remove unbound biomolecules.
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Block any remaining active sites by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes.
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Rinse with buffer and store hydrated at 4°C.
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Visualizations: Workflows and Logical Structures
Diagrams created using Graphviz help to visualize the complex processes and relationships involved in the application of C11-PEG6-alcohol.
This diagram illustrates the step-by-step process described in the experimental protocol for creating a functionalized biosensor surface.
This diagram shows the conceptual role of C11-PEG6-alcohol (or its lipid-conjugated form) in a lipid nanoparticle, where it provides a "stealth" layer to improve circulation time in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C11-PEG6-alcohol | AxisPharm [axispharm.com]
- 3. C11-PEG-alcohol | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. C11-PEG6-alcohol_92691-26-4_新研博美 [xinyanbm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. OH-PEG6-COOH | Hydroxyl-PEG6-Acid | 1347750-85-9 - Biopharma PEG [biochempeg.com]
